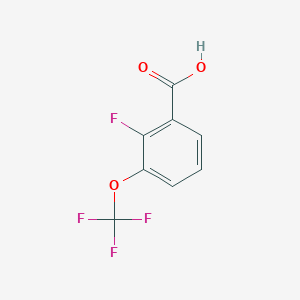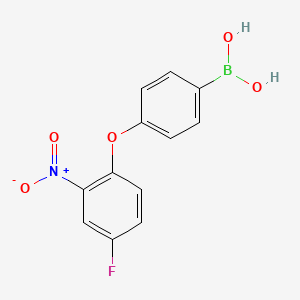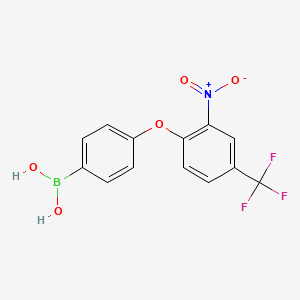
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol (5-FTPT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in scientific research. 5-FTPT has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used in a variety of biological studies, such as enzyme inhibition and drug discovery.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of various compounds. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of novel compounds with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is not well understood. However, it is believed to be involved in a variety of biochemical reactions, such as enzyme inhibition, drug discovery, and signal transduction. It is also believed to be involved in the regulation of gene expression and the modulation of protein-protein interactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol are not well understood. However, it has been suggested that it may be involved in the regulation of gene expression, as well as in the modulation of protein-protein interactions. It has also been suggested that it may be involved in the inhibition of enzymes, as well as in the discovery of novel drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, it is highly soluble in organic solvents, making it easy to work with. However, it is important to note that 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is a toxic compound, and proper safety protocols should be followed when handling it.
Orientations Futures
There are a number of potential future directions for the use of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol. It could be used in the development of novel drugs, as well as in the synthesis of peptides and peptidomimetics. Additionally, it could be used in the study of enzyme inhibition and signal transduction. Finally, it could be used in the study of gene expression and protein-protein interactions.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(18)17-6-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSZAADQZGDESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=S)C(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



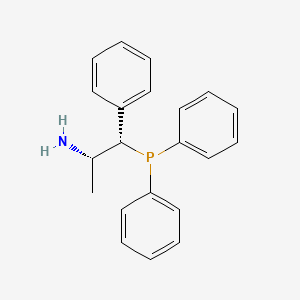
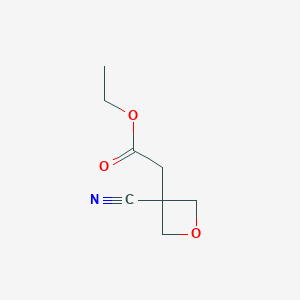

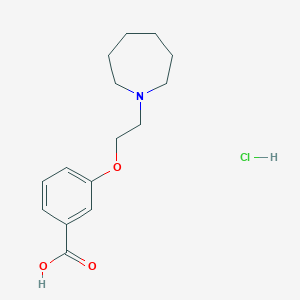
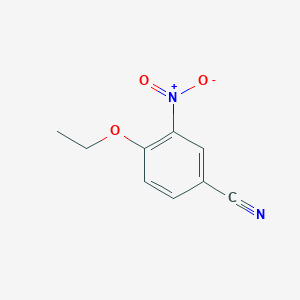
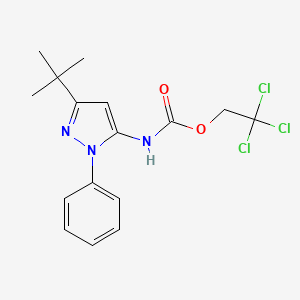
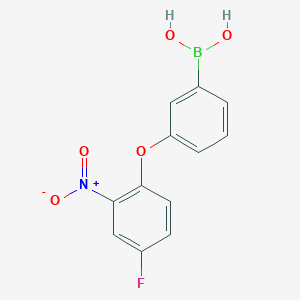
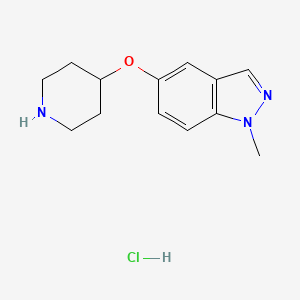
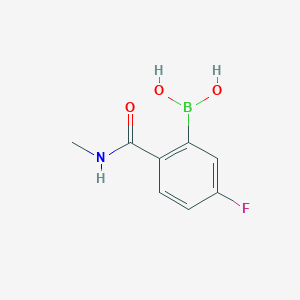
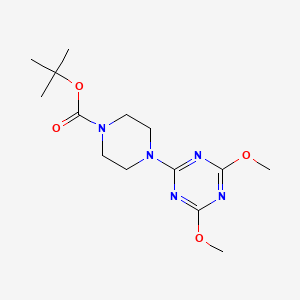
![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
